molecular formula C12H12O3S B8411978 Ethyl 4-hydroxy-3-methylbenzo[b]thiophene-6-carboxylate

Ethyl 4-hydroxy-3-methylbenzo[b]thiophene-6-carboxylate

Cat. No.: B8411978
M. Wt: 236.29 g/mol
InChI Key: MNNCFXSWKXSOTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-hydroxy-3-methylbenzo[b]thiophene-6-carboxylate is a useful research compound. Its molecular formula is C12H12O3S and its molecular weight is 236.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O3S

Molecular Weight

236.29 g/mol

IUPAC Name

ethyl 4-hydroxy-3-methyl-1-benzothiophene-6-carboxylate

InChI

InChI=1S/C12H12O3S/c1-3-15-12(14)8-4-9(13)11-7(2)6-16-10(11)5-8/h4-6,13H,3H2,1-2H3

InChI Key

MNNCFXSWKXSOTF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=C2C(=CSC2=C1)C)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl 4-(acetyloxy)-3-methyl-1-benzothiophene-6-carboxylate was dissolved in absolute ethanol (500 mL). Potassium carbonate (35 g, 0.25 mol) was added. The reaction mixture was stirred for 3 h at 60° C. and diluted with 200 mL of dichloromethane. The suspension was filtered. The precipitate was washed by 100 mL of dichloromethane. The combined solutions were washed by 200 mL of a 10% aqueous solution of citric acid and evaporated in vacuum to dryness. The obtained crude product was chromatographed on a layer of silica gel (150×100 mm) with hexane/ethyl acetate mixture (2:1) to give the desired product 19.5 g (82 mmol, 60%) as a cream solid. 1H NMR (DMSO-D6): δ ppm 1.35 (t, 3H), 2.60 (s, 3H), 4.20 (qt, 2H), 7.29 (m, 1H), 7.35 (s, 1H), 7.95 (s, 1H); MS (APCI, pos): 237.1.
Name
Ethyl 4-(acetyloxy)-3-methyl-1-benzothiophene-6-carboxylate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Quantity
200 mL
Type
solvent
Reaction Step Three
Yield
60%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.